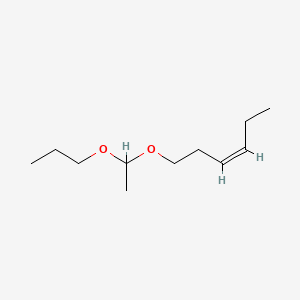

(Z)-1-(1-Propoxyethoxy)hex-3-ene

Description

Contextualization as a Z-Configured Enol Ether Derivative

(Z)-1-(1-Propoxyethoxy)hex-3-ene is structurally defined by a six-carbon chain containing a double bond between the third and fourth carbon atoms. ontosight.ai The "(Z)" designation, derived from the German word zusammen meaning "together," signifies that the higher priority substituents on each carbon of the double bond are on the same side. wikipedia.org In this case, the substituents on the hex-3-ene backbone dictate this configuration. The molecule is further characterized by a 1-propoxyethoxy group attached to the first carbon. This acetal-protected alcohol adds another layer of functionality and potential for synthetic manipulation.

The enol ether component, specifically the vinyl ether moiety, is an electron-rich alkene due to the oxygen atom's ability to donate a lone pair of electrons into the pi-system. wikipedia.org This electronic nature is fundamental to its reactivity, making it susceptible to attack by electrophiles. wikipedia.org The Z-configuration of the double bond is crucial as it imparts specific spatial arrangements that can influence the stereochemical outcome of reactions in which it participates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂ ontosight.ai |

| Molecular Weight | 186.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not precisely documented, but expected to be in the range of similar ethers. |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water. |

This data is compiled from typical properties of similar chemical structures.

Academic Significance in Advanced Synthetic Methodologies

The academic significance of this compound and related Z-enol ethers lies in their utility as building blocks in complex organic synthesis. Stereodefined enol derivatives are valuable for creating intricate molecules with specific biological activities. nih.gov Their controlled geometry allows for highly stereoselective transformations, a key goal in modern synthesis.

For instance, enol ethers are precursors to aldehydes and ketones through hydrolysis. More significantly, they participate in a variety of carbon-carbon bond-forming reactions. The electron-rich double bond can react with various electrophiles, leading to the formation of new functional groups and the extension of the carbon skeleton. wikipedia.org

Recent advancements have focused on expanding the reactivity of enol ethers beyond their traditional nucleophilic character. For example, methods for the umpolung, or reversal of polarity, of enol ethers have been developed, allowing them to react as electrophilic partners. princeton.edu Furthermore, the development of catalytic systems, including those based on nickel and cobalt, has enabled the highly regio- and stereoselective synthesis of Z-silyl enol ethers, which are versatile synthetic intermediates. acs.orgacs.orgnih.gov These methods provide access to specific isomers that are challenging to obtain through traditional means. nih.gov

Overview of Current Research Trajectories in Enol Ether Chemistry

Current research in enol ether chemistry is vibrant and multifaceted, exploring new catalytic methods and reaction pathways to enhance their synthetic utility. Key areas of investigation include:

Catalytic Asymmetric Reactions: A major focus is the development of chiral catalysts that can induce enantioselectivity in reactions involving enol ethers. This is crucial for the synthesis of single-enantiomer drugs. For example, chromium-catalyzed reactions between aldehydes and cyclic silyl (B83357) enol ethers have been developed for the synthesis of cyclic homoallylic 1,2-diols with good enantioselective control. acs.org

Novel Bond Formations: Researchers are continuously exploring new ways to form carbon-carbon and carbon-heteroatom bonds using enol ethers as substrates. This includes the iron-catalyzed dicarbofunctionalization of silyl enol ethers, which allows for the formation of two new carbon-carbon bonds in a single step. nih.gov

Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of water as a formal oxidant in the dehydrogenative synthesis of esters from enol ethers, catalyzed by ruthenium complexes. rsc.org Another approach involves visible-light-mediated, metal-free sulfonylation of ketone-derived silyl enol ethers. chemrxiv.org

Total Synthesis of Natural Products: Enol ethers and their derivatives are key structural motifs in many natural products. nih.gov The development of new synthetic methods for their construction is often driven by the challenge of synthesizing these complex molecules.

Structure

3D Structure

Properties

CAS No. |

93893-88-0 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(Z)-1-(1-propoxyethoxy)hex-3-ene |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-10-13-11(3)12-9-5-2/h6-7,11H,4-5,8-10H2,1-3H3/b7-6- |

InChI Key |

XVCPIEQWTJKZIU-SREVYHEPSA-N |

Isomeric SMILES |

CCCOC(C)OCC/C=C\CC |

Canonical SMILES |

CCCOC(C)OCCC=CCC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Z 1 1 Propoxyethoxy Hex 3 Ene Analogues

Electrophilic Activation and Intrinsic Reactivity of Enol Ethers

Enol ethers, which are structural analogues to the parent alcohol of (Z)-1-(1-Propoxyethoxy)hex-3-ene, are electron-rich alkenes due to electron donation from the heteroatom via π-bonding. wikipedia.org This electronic characteristic imparts them with significant nucleophilicity and an oxonium ion character, making them highly susceptible to attack by electrophiles. wikipedia.orgresearchgate.net Their reactivity is comparable to that of the more extensively studied silyl (B83357) enol ethers, though they differ in their preparation and can exhibit different selectivity in product formation. researchgate.netwikipedia.org

The intrinsic reactivity of enol ethers is highlighted by their reactions with Brønsted acids. researchgate.net Under acidic conditions, enol ethers can generate stabilized oxonium ion species, which can then undergo further nucleophilic addition or cyclization. researchgate.net This susceptibility to acid-catalyzed hydrolysis is a key feature of their chemistry.

The nucleophilic nature of enol ethers allows them to react with a variety of carbon-based electrophiles. A prominent example is the acylation reaction, which typically requires strong activation of the acylating agent. rsc.org Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or trichloroacetyl chloride (TCAC) are used to synthesize β-trihaloacyl-substituted enol ethers, often in quantitative yields. rsc.org Furthermore, the alkylation of enol ethers with tertiary carbocations, generated from tertiary alkyl halides in the presence of Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), is an effective method for introducing bulky alkyl groups alpha to a carbonyl group after hydrolysis. organicchemistrydata.org

Cycloaddition Chemistry of Vinyl Ethers and Related Dienes

The electron-rich double bond in vinyl ethers, a key functional group in analogues of this compound, makes them excellent partners in various cycloaddition reactions. wikipedia.org This reactivity allows for the rapid construction of six-membered rings, which are valuable structures in organic synthesis.

Inverse Electron Demand Diels-Alder Reactions

In contrast to the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-deficient dienophile, the inverse electron demand Diels-Alder (IEDDA or DAINV) reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org Vinyl ethers are archetypal electron-rich dienophiles for this transformation. wikipedia.org The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the vinyl ether) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org

This reaction is particularly useful for synthesizing heterocyclic compounds, as the diene often contains heteroatoms. wikipedia.org Common dienes used in IEDDA reactions include 1,2,4,5-tetrazines, 1,2,3-triazines, and oxo- or aza-butadienes. wikipedia.orgsigmaaldrich.com The reaction of 1,2,4,5-tetrazines with vinyl ethers proceeds through a [4+2] cycloaddition, followed by a retro-[4+2] reaction that extrudes nitrogen gas (N₂) to form a dihydropyridazine, which can then aromatize. nih.gov This chemistry has found applications in bioconjugation, where the rapid and specific reaction between a tetrazine and a dienophile like a trans-cyclooctene (B1233481) (TCO) ether is used to link molecules in biological systems. sigmaaldrich.comresearchgate.net

Table 1: Examples of Dienophiles and Dienes in Inverse Electron Demand Diels-Alder Reactions

| Dienophile Class | Diene Class | Resulting Structure | Reference |

|---|---|---|---|

| Vinyl Ethers | 1,2,4,5-Tetrazines | Dihydropyridazines/Pyridazines | nih.gov |

| Enamines | Oxo-butadienes | Dihydropyrans | wikipedia.org |

| Vinyl Acetals | Aza-butadienes | Dihydropyridines | wikipedia.org |

Hetero-Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes

The hetero-Diels-Alder (HDA) reaction allows for the synthesis of heterocyclic systems. Highly reactive dienes, such as 1-alkoxy-1-amino-1,3-butadienes (Rawal dienes), are particularly effective in these transformations. nih.govwikipedia.org These "doubly activated" dienes are electron-rich and readily undergo [4+2] cycloadditions with a variety of electron-deficient dienophiles under mild conditions. nih.govacs.org

The resulting cycloadducts can be hydrolyzed to provide versatile building blocks, such as 6-substituted and 6,6-disubstituted 2-cyclohexenones. nih.gov Similarly, 1-amino-3-siloxy-1,3-butadienes react with unactivated aldehydes at room temperature without a catalyst to form dihydropyrones after workup. nih.gov These reactions proceed with good yields and excellent regioselectivity, making them powerful tools for the synthesis of complex molecules. nih.govacs.org

Radical Cation Cycloadditions

Under normal thermal conditions, a Diels-Alder reaction between two electron-rich components is electronically mismatched and inefficient. nih.gov However, the formation of a radical cation from an electron-rich olefin, such as a vinyl ether, dramatically alters its reactivity, enabling a facile [4+2] cycloaddition with an electron-rich diene. nih.gov This reactivity reversal is a form of umpolung. nih.gov

These radical cation Diels-Alder reactions can be initiated by single-electron transfer (SET) using chemical oxidants like aminium salts or, more commonly, through visible light photocatalysis. nih.govnih.gov Ruthenium(II) polypyridyl complexes, for example, can absorb visible light and oxidize an electron-rich dienophile to its radical cation, which is then trapped by a diene. nih.gov These reactions are often extremely fast, proceeding at rates several orders of magnitude greater than their neutral counterparts, and can be conducted with low catalyst loadings under mild conditions. nih.gov

Catalytic Functionalization and Bond-Forming Reactions

Transition metal catalysis offers a powerful means to functionalize the C-C double bonds present in analogues of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Transition Metal-Catalyzed Hydroarylation (e.g., Iridium-Catalyzed)

Transition metal-catalyzed hydroarylation is a direct method for forming C-C bonds by adding an aromatic C-H bond across an alkene. rsc.org Iridium catalysts have emerged as particularly effective for the hydroarylation of alkenyl ethers. acs.org In a common mechanistic pathway, the iridium catalyst first promotes the isomerization of an alkenyl ether (e.g., an allyl or homoallyl ether) into a more reactive 1-alkenyl ether (a vinyl ether). acs.org

Following isomerization, the catalyst facilitates the C-H activation of an aromatic coupling partner. The subsequent insertion of the vinyl ether into the iridium-aryl bond occurs with high regioselectivity, typically installing the aryl group at the α-carbon relative to the alkoxy group. acs.org The use of chiral ligands, such as (S)-DTBM-SEGPHOS, with iridium catalysts can achieve high enantioselectivity in intramolecular hydroarylation reactions, forming chiral 2,3-dihydrobenzofurans. rsc.org This tandem isomerization/hydroarylation strategy provides a highly efficient route to complex aryl-substituted ether products from simple starting materials. acs.org

Table 2: Summary of Catalytic Hydroarylation

| Catalyst System | Substrate | Key Mechanistic Steps | Product Type | Reference |

|---|---|---|---|---|

| Iridium/(P,olefin) ligand | Alkenyl Ether + Arene | Isomerization to vinyl ether, C-H activation, Hydroarylation | α-Aryl Ether | acs.org |

| Iridium/(S)-DTBM-SEGPHOS | Allylic Aryl Ether | Intramolecular C-H activation, Hydroarylation | Chiral 2,3-Dihydrobenzofuran | rsc.org |

Regioselective Arylation Reactions (α- and β-arylation)

While specific studies on the regioselective arylation of this compound were not found, the reactivity of analogous enol ethers in such reactions is well-documented. The regioselectivity of arylation on enol ethers, leading to either α- or β-arylated products, is highly dependent on the reaction conditions, the catalyst system employed, and the nature of the arylating agent. Typically, palladium or copper-based catalysts are used to facilitate these transformations. The electronic nature of the enol ether and the steric hindrance around the double bond play a crucial role in directing the incoming aryl group to either the α- or β-position.

Intermolecular Enol Ether-Alkyne Metathesis

Intermolecular metathesis between enol ethers and alkynes is a powerful method for the synthesis of electron-rich dienes. nih.gov Research has demonstrated that second-generation Grubbs' catalysts are effective for this transformation, showing a high degree of regioselectivity. nih.gov This reaction proceeds by a mechanism involving a ruthenium Fischer carbene intermediate. researchgate.net The stability of this intermediate makes enol ethers effective partners in metathesis reactions. researchgate.net The resulting 1,3-dienes are valuable precursors for subsequent reactions, such as [4+2] cycloadditions. nih.gov

The general applicability of enol ethers in cross-metathesis reactions has been explored, although they have been utilized less frequently than other olefins. nih.gov Challenges can include catalyst deactivation and competing oligomerization of the enol ether substrate. nih.gov However, successful examples of Z-selective cross-metathesis with enol ethers have been reported, expanding the synthetic utility of these compounds. nih.gov

Table 1: Intermolecular Enol Ether-Alkyne Metathesis

| Reactants | Catalyst | Product Type | Key Features |

|---|---|---|---|

| Enol Ether, Alkyne | Second-generation Grubbs' catalyst | Electron-rich diene | High regioselectivity, products useful for cycloadditions nih.gov |

| Enol Ether, Alkyne | Ruthenium Fischer carbene | 1,3-Diene | Effective quenching not observed, enabling metathesis researchgate.net |

Other Key Reactivity Patterns and Chemical Transformations

Thiol-Ene Reactions

The photoinitiated thiol-ene reaction is a highly efficient and stereoselective method for the functionalization of unsaturated compounds, including enol ether analogues. core.ac.uk This radical-based "click" reaction proceeds under mild conditions and is environmentally friendly. core.ac.uknih.gov The addition of a thiol to the double bond of an enol ether can be initiated by UV light in the presence of a photoinitiator. core.ac.ukrsc.org

The regioselectivity of the thiol addition is a critical aspect of this reaction. mdpi.com For terminal alkenes, the addition of the thiyl radical typically occurs at the terminal carbon. mdpi.com The nature of the anomeric heteroatom in glycosyl enosides has been shown to significantly influence the reactivity in thiol-ene couplings. core.ac.uk These reactions are valuable for synthesizing a variety of functionalized thioethers. nih.gov

Table 2: Thiol-Ene Reaction Parameters

| Alkene Substrate | Thiol Reagent | Initiator | Key Outcome |

|---|---|---|---|

| 2,3-Unsaturated Glycosides | Various thiols | UV light, photoinitiator | High stereoselectivity and regioselectivity core.ac.uk |

| Alkenes | 3-Mercaptopropyltrialkoxysilane | UV light, photoinitiator | Quantitative to near-quantitative yields of functionalized silanes nih.gov |

Reactions with Peroxides and Hydroperoxide Formation

Ethers, including structures analogous to this compound, are known to react with oxygen, particularly in the presence of light or heat, to form explosive peroxides and hydroperoxides. ontosight.ai This is a significant safety consideration when handling and storing such compounds. ontosight.ai The allylic protons and the protons on the carbon adjacent to the ether oxygen are particularly susceptible to radical abstraction, initiating the autooxidation process. The presence of a double bond in the molecule can influence the rate and pathway of peroxide formation.

Dehydrogenation and Rearrangement Processes

While specific studies on the dehydrogenation and rearrangement of this compound are not available, related enol ethers can undergo various rearrangements. For instance, acid-catalyzed hydrolysis of enol ethers yields an aldehyde or ketone and an alcohol. Additionally, thermal or metal-catalyzed rearrangements are possible, potentially leading to isomeric structures. The specific conditions and catalysts employed would determine the outcome of such reactions.

Radical and Ionic Intermediate Reactivity

The reactivity of this compound and its analogues involves both radical and ionic intermediates, depending on the reaction conditions.

Radical Intermediates: As seen in thiol-ene reactions, the double bond can readily participate in radical additions. core.ac.ukmdpi.com The stability of the resulting carbon-centered radical influences the regiochemical outcome of the addition. In the presence of radical initiators, other additions across the double bond are also possible.

Ionic Intermediates: In the presence of acids, the ether linkage can be protonated, leading to cleavage and the formation of carbocationic intermediates. The double bond can also be protonated, leading to a carbocation that can be trapped by a nucleophile. The addition of electrophiles like hydrogen halides to the double bond would proceed through a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens and the halide adds to the more substituted carbon. quizlet.com The presence of the ether group can influence the stability of these intermediates and the resulting product distribution.

Computational Chemistry and Mechanistic Elucidation in Enol Ether Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone for investigating the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. mdpi.com DFT calculations allow for the exploration of potential energy surfaces, enabling the characterization of reactants, products, intermediates, and transition states.

DFT methods are also applied to understand more complex, metal-catalyzed processes. The iron-catalyzed dicarbofunctionalization of silyl (B83357) enol ethers, a reaction that forms two new carbon-carbon bonds, was investigated computationally. nih.govrsc.org These studies provided insights into the nature of the C-C bond formation, suggesting a mechanism involving the Giese addition of a radical to the enol silyl ether to form a radical intermediate. rsc.org Preliminary DFT computations have also been used to support the proposed mechanism in the cobalt-catalyzed synthesis of (Z)-silyl enol ethers, confirming a cobalt-carbene complex as a key species. acs.orgnih.gov

The table below summarizes key DFT findings for reactions involving enol ether systems.

| Reaction Type | System Studied | Key DFT Insight |

| Intramolecular Stetter Reaction | Carbene-catalyzed cyclization | Formation of enol ether intermediate is turnover-limiting. rsc.org |

| Formal [3+3] Cyclization | TiCl4 mediated reaction of 1,3-bis(silyl enol ethers) | Rationalized different regioselectivities based on dienophile structure. rsc.org |

| Dicarbofunctionalization | Iron-catalyzed reaction of silyl enol ethers | Elucidated a radical-based mechanism for C-C bond formation. rsc.org |

| Ozonolysis | Gas-phase reaction of enol ethers | Used to study the formation of secondary organic aerosols. researchgate.net |

Elucidation of Catalytic Cycle Intermediates and Transition States

A primary strength of computational chemistry is its ability to identify and characterize highly reactive and short-lived species, such as catalytic intermediates and transition states, which are often difficult or impossible to observe experimentally. researchgate.net DFT calculations provide detailed geometric and electronic structures for these transient species, offering a molecular-level picture of the catalytic cycle. researchgate.net

In the aforementioned intramolecular Stetter reaction, DFT calculations not only identified the enol ether intermediate but also characterized it as a catalyst resting state. rsc.org The transition states for the formation of this intermediate and its subsequent conversion to the Breslow intermediate were located and analyzed, providing a complete energy profile for the catalytic cycle. rsc.org

For the TiCl4-catalyzed [3+3] cyclization, the proposed mechanism involves the coordination of both the 1,3-bis(silyl enol ether) and the 1,3-dielectrophile to the titanium center. rsc.org DFT studies model these coordinated intermediates and the subsequent transition state for the nucleophilic attack that governs the reaction's selectivity. The activation barrier for the elimination of silyl chloride, a key step in the cycle, was calculated to be approximately 19–20 kcal/mol. rsc.org

In palladium-catalyzed tandem isomerization/Heck arylation reactions of alkenyl ethers, which generate enol ether intermediates in situ, computational analyses were crucial. nih.gov These studies helped to identify the structures of palladium-coordinated intermediates and suggested that the migratory insertion step is critical for determining the regioselectivity of the arylation. nih.gov

Prediction and Rationalization of Stereoselectivity and Regioselectivity

Understanding and controlling selectivity is a central goal in organic synthesis. Computational methods, particularly DFT, have become powerful tools for predicting and rationalizing the stereochemical and regiochemical outcomes of reactions involving enol ethers. rsc.orgresearchgate.net By comparing the activation energies of competing reaction pathways leading to different isomers, chemists can predict the major product.

A clear example is the TiCl4-mediated [3+3] cyclization, where methyl- and trifluoromethyl-substituted dielectrophiles yield different regioisomers. rsc.org DFT calculations successfully rationalized this divergence. For the trifluoromethyl-substituted reactant, the transition state for 1,2-addition was found to be kinetically much more favorable (Eact = 5.2 kcal/mol) than the pathway for 1,4-addition (Eact = 13.1 kcal/mol), explaining the observed product distribution. rsc.org

In the regiodivergent palladium-catalyzed Heck arylation of enol ethers, computational studies explained why different ligand and base combinations favor either α- or β-arylation. nih.gov An energy decomposition analysis for the β-selective reaction highlighted a subtle interplay of forces: electronic factors favored α-arylation, while steric effects favored the observed β-regioselectivity. nih.gov

The high (Z)-selectivity observed in the cobalt-catalyzed synthesis of silyl enol ethers from aldehydes was also corroborated by DFT computations. acs.org These studies shed light on the steric and electronic influences within the transition state that govern the selective formation of the (Z)-isomer. acs.org Furthermore, recent advancements have combined DFT-derived molecular features with machine learning algorithms to accurately predict the enantioselectivity of chemical reactions. nih.govarxiv.org

| Reaction | Selectivity Type | Computational Rationale |

| TiCl4 mediated [3+3] Cyclization | Regioselectivity | Lower activation energy for 1,2-addition pathway with CF3-substituted dienophile. rsc.org |

| Pd-catalyzed Heck Arylation | Regioselectivity | Interplay of steric effects (favoring β-product) and electronic effects (favoring α-product). nih.gov |

| Co-catalyzed Silyl Enol Ether Synthesis | Stereoselectivity | Steric and electronic factors in the transition state favor (Z)-isomer formation. acs.org |

Structure-Reactivity Relationships from a Computational Perspective

Enol ethers are electron-rich alkenes due to electron donation from the oxygen atom, a property that makes them susceptible to attack by electrophiles. wikipedia.orgresearchgate.net Conceptual DFT provides a framework for quantifying this reactivity through calculated indices such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N). mdpi.com These indices can be used to compare the reactivity of a series of related enol ethers, like substituted variants of (Z)-1-(1-Propoxyethoxy)hex-3-ene, without needing to model the full reaction pathway for each.

Kinetic studies on the reactions of silyl enol ethers with various electrophiles have shown that their reactivity can be described by a linear free-energy relationship. thieme-connect.de Computational analysis of the electronic structure of these enol ethers can provide a theoretical basis for these empirical relationships. For example, introducing a phenyl group at the site of electrophilic attack reduces nucleophilic reactivity by several orders of magnitude compared to an unsubstituted analog, a trend that can be rationalized by analyzing the electronic effects through DFT. thieme-connect.de

Furthermore, computational studies on lithiated enolates have revealed complex structure-reactivity relationships where the aggregation state of the enolate (e.g., dimer vs. tetramer) significantly impacts its reactivity in aldol additions. nih.gov While tetrameric aggregates were found to be unreactive, the reaction proceeds through a monomer-based mechanism. nih.gov Such insights into the behavior of enolate equivalents are crucial for understanding and optimizing reactions involving these important synthetic intermediates.

Role of Z 1 1 Propoxyethoxy Hex 3 Ene As a Synthetic Intermediate and Building Block

Precursor in Complex Molecule and Pharmaceutical Synthesis

While direct evidence of the use of (Z)-1-(1-Propoxyethoxy)hex-3-ene in the total synthesis of specific complex molecules or pharmaceuticals is not prevalent in publicly available research, its structural motifs are common in bioactive compounds. The vinyl ether can participate in a variety of carbon-carbon bond-forming reactions, and the propoxyethoxy acetal (B89532) serves as a protecting group for an alcohol, which can be unveiled at a later synthetic stage.

The general class of vinyl ethers is crucial in various synthetic transformations. nih.govresearchgate.netacademie-sciences.fr For instance, they are known to undergo [4+2] cycloadditions (Diels-Alder reactions) and [2+2] cycloadditions, providing access to complex cyclic systems. academie-sciences.fr The electron-rich nature of the vinyl ether double bond makes it highly reactive towards electrophiles.

The acetal functionality is a standard method for protecting hydroxyl groups during synthesis. libretexts.orglibretexts.orgopenstax.org The propoxyethoxy group can be selectively removed under acidic conditions to reveal the primary alcohol, which can then be used in subsequent reactions. This strategy is fundamental in multi-step syntheses where the reactivity of different functional groups needs to be carefully managed. The synthesis of various complex molecules, including natural products, often relies on such protecting group strategies.

Applications in Polymer Science (e.g., Cationic Polymerization of Vinyl Ethers)

Vinyl ethers, including functionalized monomers like this compound, are important monomers in polymer science, particularly in the realm of cationic polymerization. nih.govacs.orgnih.govacs.org This method allows for the synthesis of poly(vinyl ether)s (PVEs), a class of polymers with tunable properties. The electron-donating nature of the ether group makes the vinyl double bond highly susceptible to electrophilic attack, which is the initiating step in cationic polymerization.

Recent advancements have focused on achieving high control over the polymerization process, including the development of living/controlled cationic polymerization techniques. nih.govnih.gov These methods enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (dispersity), and complex architectures like block copolymers. nih.govnih.gov

A key aspect of modern polymer chemistry is the control of stereochemistry along the polymer backbone, known as tacticity. The tacticity of a polymer has a profound impact on its physical and mechanical properties. nsf.govnih.gov For PVEs, highly isotactic polymers (where the side chains are all on the same side of the polymer backbone) can exhibit semi-crystalline properties, leading to materials with enhanced thermal stability and mechanical strength compared to their atactic (randomly arranged side chains) counterparts. nsf.govnih.govrsc.org

The stereoselective cationic polymerization of vinyl ethers can be achieved using chiral catalysts. nsf.govnih.govrsc.orgnih.gov These catalysts, often based on chiral Lewis acids or Brønsted acids, create a chiral environment around the propagating chain end, which directs the facial selectivity of the incoming monomer addition. nsf.govnih.govnih.gov This catalyst-controlled approach allows for the synthesis of highly isotactic PVEs from a variety of vinyl ether monomers. nsf.govnih.gov The bulky propoxyethoxy side group of this compound would be expected to influence the stereoselectivity of polymerization.

Table 1: Examples of Catalysts Used in Stereoselective Cationic Polymerization of Vinyl Ethers

| Catalyst System | Monomer Example | Achieved Isotacticity (% m) | Reference |

| TADDOL/TiCl₄ | Isobutyl vinyl ether | 90 | rsc.org |

| Chiral Phosphoric Acid/TiCl₄ | Isobutyl vinyl ether | up to 93 | nsf.gov |

| Chiral Imidodiphosphorimidate | Various vinyl ethers | up to 90 | nih.gov |

This table presents data for common vinyl ether monomers as specific data for this compound is not available.

The scope of monomers that can be used in controlled cationic polymerization has expanded significantly, now including a wide range of functionalized vinyl ethers. acs.orgnih.govacs.org The reactivity of a vinyl ether monomer is influenced by the electronic and steric nature of its side chain. Electron-donating groups generally increase the reactivity of the monomer, while bulky side groups can affect the rate of polymerization and the stereochemical outcome.

The presence of the propoxyethoxy group and the internal double bond in this compound introduces additional functionality that could be exploited in the resulting polymer. For example, the internal double bond could potentially be used for post-polymerization modification. The development of robust catalyst systems has allowed for the incorporation of monomers with various functional groups, leading to polymers with tailored properties such as hydrophilicity, adhesion, and biocompatibility. acs.orgnih.gov

Table 2: Monomer Scope in Controlled Cationic Polymerization

| Monomer | Catalyst Type | Polymer Architecture | Reference |

| Isobutyl vinyl ether | Photoredox Catalyst | Linear, Block Copolymers | acs.org |

| Ethyl vinyl ether | Trifluoromethyl Sulfonates | Linear | nih.gov |

| Various functional VEs | Cationic RAFT agents | Linear, Block Copolymers | nih.govacs.org |

This table illustrates the versatility of modern cationic polymerization methods with various vinyl ethers.

Versatility in Enabling Diverse Functional Group Transformations

The structure of this compound offers multiple sites for chemical modification, making it a versatile building block. The key functional groups are the vinyl ether, the internal alkene, and the acetal.

The vinyl ether moiety is susceptible to a range of transformations. Under acidic conditions, it can be hydrolyzed to an aldehyde and an alcohol. It can also participate in various addition reactions and cycloadditions. nih.govacademie-sciences.fr The electron-rich double bond can be cleaved oxidatively or undergo hydroformylation, hydroboration-oxidation, or other additions to introduce new functionalities.

The internal (Z)-alkene can undergo standard alkene reactions such as hydrogenation, epoxidation, dihydroxylation, or metathesis, allowing for further diversification of the molecular structure.

The propoxyethoxy acetal acts as a protecting group for a primary alcohol. libretexts.orglibretexts.orgopenstax.org This group is stable to basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions to liberate the hydroxyl group. libretexts.orglibretexts.orgopenstax.org This deprotection step is crucial for revealing the alcohol functionality at the desired stage of a synthetic sequence, allowing for subsequent reactions such as oxidation, esterification, or etherification. The ability to selectively unmask a functional group is a cornerstone of modern organic synthesis.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (Z)-1-(1-Propoxyethoxy)hex-3-ene, both ¹H and ¹³C NMR would be crucial for confirming its structure and, importantly, for assigning the Z-stereochemistry of the carbon-carbon double bond.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons adjacent to the double bond (H3 and H4) are particularly diagnostic for determining the Z-configuration. The coupling constant (J-coupling) between these vicinal protons would be expected to be in the range of 7-12 Hz, which is characteristic of a cis or Z arrangement. In contrast, a trans or E isomer would exhibit a larger coupling constant, typically between 12-18 Hz.

Other key expected signals in the ¹H NMR spectrum would include:

A triplet for the terminal methyl group of the hexenyl chain.

A multiplet for the methylene (B1212753) group adjacent to the terminal methyl group of the hexenyl chain.

Multiplets for the methylene groups flanking the double bond.

A multiplet for the methylene group attached to the ether oxygen.

A quartet for the methine proton of the acetal (B89532) group, coupled to the adjacent methyl group.

A doublet for the methyl group of the acetal.

Signals corresponding to the propoxy group: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ether oxygen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the olefinic carbons (C3 and C4) would confirm the presence of the double bond. The upfield shift of the allylic carbons compared to their saturated counterparts would also be a characteristic feature.

Expected ¹H NMR Chemical Shifts and Coupling Constants:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Olefinic (H3, H4) | 5.2 - 5.6 | Multiplet | JH3-H4 ≈ 10 (Z-coupling) |

| Acetal CH | 4.5 - 4.8 | Quartet | J ≈ 5 |

| O-CH₂-CH₂-C=C | 3.4 - 3.7 | Multiplet | |

| O-CH(CH₃)-O | |||

| Propoxy O-CH₂ | 3.3 - 3.6 | Triplet | J ≈ 7 |

| Acetal CH₃ | 1.2 - 1.4 | Doublet | J ≈ 5 |

| Propoxy CH₂-CH₃ | 1.5 - 1.7 | Sextet | J ≈ 7 |

| Hexenyl CH₂-C=C | 2.0 - 2.3 | Multiplet | |

| Hexenyl CH₂-CH₃ | 2.0 - 2.2 | Quintet | J ≈ 7.5 |

| Propoxy CH₃ | 0.8 - 1.0 | Triplet | J ≈ 7 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₁H₂₂O₂ a molecular weight of 186.29 g/mol is expected. molbase.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 186. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, primarily involving the cleavage of the ether and acetal linkages, as these are typically the most labile bonds.

Expected Fragmentation Pathways:

Loss of the propoxy group (-OCH₂CH₂CH₃): This would result in a fragment ion at m/z 127.

Loss of the propoxy radical (•OCH₂CH₂CH₃): Leading to a cation at m/z 127.

Cleavage of the acetal C-O bond: Loss of the hexenyloxy group would lead to a fragment corresponding to the protonated propionaldehyde (B47417) at m/z 59.

Alpha-cleavage adjacent to the ether oxygen atoms: This could lead to a variety of smaller fragment ions.

Cleavage of the hexenyl chain: Fragmentation of the six-carbon chain could also occur, though it is generally less favored than cleavage at the heteroatoms.

The observation of the molecular ion peak and a fragmentation pattern consistent with the proposed structure would provide strong evidence for the successful synthesis and identity of this compound.

X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry of chiral centers and the geometry of double bonds.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of the Z-configuration of the double bond. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. The acetal group introduces a chiral center at the carbon atom bonded to two oxygen atoms. If the compound were resolved into its enantiomers, X-ray crystallography of a single enantiomer could also determine its absolute configuration.

However, a significant challenge for this particular compound is that it is likely a liquid at room temperature, which would necessitate specialized crystallization techniques, such as in-situ cryo-crystallization, to obtain a suitable single crystal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

C=C Stretch: A weak to medium absorption band around 1650-1670 cm⁻¹ would be indicative of the cis-disubstituted carbon-carbon double bond. The intensity of this peak is often weak for symmetrically substituted alkenes.

=C-H Stretch: A peak of medium intensity would be expected above 3000 cm⁻¹, typically in the range of 3010-3030 cm⁻¹, corresponding to the stretching vibration of the hydrogens attached to the double-bonded carbons.

=C-H Bend: A characteristic out-of-plane bending vibration for a Z-alkene would appear as a strong band in the region of 675-730 cm⁻¹. This band is often used to confirm the cis stereochemistry.

C-O Stretch: Strong, broad absorption bands in the region of 1050-1150 cm⁻¹ would be present, corresponding to the C-O stretching vibrations of the ether and acetal functional groups.

C-H Stretch (sp³): Strong absorption bands would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, arising from the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The symmetric C-O-C stretching vibrations of the ether and acetal groups would also be Raman active.

Summary of Expected Vibrational Frequencies:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| =C-H Stretch | 3010-3030 (medium) | 3010-3030 (medium) |

| C-H Stretch (sp³) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=C Stretch | 1650-1670 (weak-medium) | 1650-1670 (strong) |

| C-O Stretch | 1050-1150 (strong) | 1050-1150 (medium) |

By combining the data from these advanced spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved, confirming its connectivity, stereochemistry, and molecular conformation.

Q & A

Q. What are the recommended synthetic routes for (Z)-1-(1-Propoxyethoxy)hex-3-ene with stereochemical control?

- Methodological Answer: The synthesis of this compound requires careful control of the double bond geometry. A viable approach involves the use of a Wittig reaction between a stabilized ylide and a hex-3-enal derivative. To ensure (Z)-selectivity, employ ylides with bulky substituents (e.g., triphenylphosphine-derived ylides) to favor syn addition. Alternatively, stereoselective hydroalkoxylation of hex-3-yne precursors using transition-metal catalysts (e.g., Au(I) complexes) can yield the desired (Z)-configured product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by NMR (e.g., coupling constants for cis alkenes) are critical .

Q. How can the (Z)-configuration of the double bond in this compound be confirmed experimentally?

- Methodological Answer: The double bond geometry can be confirmed using ¹H NMR spectroscopy : (Z)-isomers typically exhibit coupling constants () of 10–12 Hz for vicinal protons, compared to 12–18 Hz for (E)-isomers. IR spectroscopy can also differentiate isomers via C-H out-of-plane bending vibrations (~675–730 cm⁻¹ for Z vs. 960–980 cm⁻¹ for E). For unambiguous confirmation, compare experimental data with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) or perform X-ray crystallography if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer: The compound is expected to exhibit low aqueous solubility due to its ether and alkene moieties but high solubility in nonpolar solvents (e.g., hexane, dichloromethane). Stability tests under varying pH, temperature, and light exposure should be conducted. For example, monitor degradation via HPLC or GC-MS over 72 hours at 25°C and 40°C. Include antioxidants (e.g., BHT) in storage solutions to prevent radical-mediated alkene oxidation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic oxidation reactions?

- Methodological Answer: The (Z)-configuration imposes steric constraints on the alkene, favoring syn dihydroxylation pathways with reagents like osmium tetroxide (OsO₄). To minimize toxicity, use catalytic OsO₄ with co-oxidants (e.g., N-methylmorpholine N-oxide) to regenerate Os(VIII). Monitor reaction progress via TLC and characterize diol products using polarimetry or chiral HPLC to assess enantiomeric excess. Computational studies (DFT) can model transition states to rationalize stereochemical outcomes .

Q. What strategies can resolve contradictions in kinetic data during the thermal decomposition of this compound?

- Methodological Answer: Conflicting kinetic data may arise from competing decomposition pathways (e.g., retro-ene reactions vs. radical chain mechanisms). Use isothermal DSC/TGA to measure activation energies () under inert and oxidative atmospheres. Perform isotopic labeling (e.g., deuterated solvents) to trace hydrogen transfer steps. Validate mechanisms via trapping experiments (e.g., TEMPO for radicals) and high-level ab initio calculations (e.g., CBS-QB3) .

Q. How can intermediates derived from this compound in organometallic catalysis be characterized in situ?

- Methodological Answer: Employ in situ FTIR or Raman spectroscopy to monitor metal-alkene π-complex formation. For transient intermediates, use stopped-flow NMR or XAS (X-ray absorption spectroscopy) with synchrotron radiation. ESI-MS coupled with cryogenic trapping can isolate and identify charged intermediates. Compare experimental data with DFT-optimized structures (e.g., bond lengths, angles) to confirm coordination modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.